1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide
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Overview
Description
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a methoxybenzoyl group and a phenyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves the following steps:
Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-Methoxybenzoyl Chloride: 3-Methoxybenzoic acid is then converted to 3-methoxybenzoyl chloride by reacting it with thionyl chloride or oxalyl chloride.
Synthesis of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids.
Coupling Reaction: Finally, the 3-methoxybenzoyl chloride is coupled with the indazole core in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzoyl ring activates the aromatic ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon of the benzoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the indazole core.
Scientific Research Applications
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- 1-(3-Methoxybenzoyl)-N-phenyl-1H-pyrazole-3-carboxamide
- 1-(3-Methoxybenzoyl)-N-phenyl-1H-benzimidazole-3-carboxamide
Uniqueness
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity towards electrophilic aromatic substitution, and the indazole core contributes to its potential biological activities .
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(3-methoxybenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-11-7-8-15(14-17)22(27)25-19-13-6-5-12-18(19)20(24-25)21(26)23-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
InChI Key |
MLQTZHQXIGJWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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